1-(2,2-Dimethylcyclopropyl)ethan-1-amine is an organic compound classified as a primary amine due to the presence of one alkyl group attached to the nitrogen atom. This compound features a cyclopropyl group with two methyl substituents, which contributes to its unique chemical properties and potential applications in various scientific fields.
This compound can be sourced from various chemical databases and literature focusing on organic synthesis and amine chemistry. It is often studied for its structural characteristics and reactivity, particularly in the context of medicinal chemistry and drug development.
1-(2,2-Dimethylcyclopropyl)ethan-1-amine falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. In this case, it is classified as a primary amine because it has one alkyl group (the ethan-1-amine part) attached to the nitrogen atom.
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethan-1-amine can be achieved through several methods, primarily involving the alkylation of ammonia or amines. One common method includes:
The choice of reagents and conditions (such as temperature and solvent) is crucial for maximizing yield and purity. For example, using polar aprotic solvents like dimethylformamide can enhance nucleophilicity during the alkylation process.
1-(2,2-Dimethylcyclopropyl)ethan-1-amine can participate in various chemical reactions typical for primary amines:
The reactivity of this compound is influenced by steric factors due to the bulky cyclopropyl group. This can affect its ability to undergo certain reactions compared to less hindered amines.
The mechanism of action for 1-(2,2-Dimethylcyclopropyl)ethan-1-amine primarily involves its interaction with biological targets such as receptors or enzymes. As an amine, it may function as a neurotransmitter or modulator in biological systems.
Research into similar compounds suggests that primary amines can influence neurotransmission by acting on receptors like serotonin or dopamine receptors. Quantitative structure–activity relationship studies could provide insights into its pharmacological profile.
Relevant data from literature indicates that compounds with similar structures exhibit distinct physical properties that are influenced by their molecular weight and functional groups.
1-(2,2-Dimethylcyclopropyl)ethan-1-amine has potential applications in:
Research into related compounds suggests that they may exhibit biological activity that could be harnessed for therapeutic purposes. Further studies are needed to explore specific applications and efficacy in clinical settings.
The synthesis of the sterically hindered 2,2-dimethylcyclopropyl scaffold—essential for constructing 1-(2,2-dimethylcyclopropyl)ethan-1-amine—relies on specialized cyclopropanation techniques. Chiral iron carbene complexes enable asymmetric cyclopropanation, where enantiomerically pure O-anisaldehyde(tricarbonyl)chromium complexes react with Fp anions ([Fe(CO)₂Cp]⁻) under silylation conditions. This method yields a bimetallic complex that facilitates cyclopropanation of alkenes, producing cyclopropane derivatives with up to 60% enantiomeric excess (ee). Despite moderate stereoselectivity, this approach provides a viable route to the S-(+)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid, a pivotal precursor .
Alternatively, copper-catalyzed enantioselective cyclopropanation using ethyl diazoacetate achieves superior ee values (>90%). This method employs chiral copper carbenoids to generate ethyl 2,2-dimethylcyclopropanecarboxylate with high optical purity, though it requires stringent control of diazo compound decomposition and catalyst loading [6]. The strained ring system's sensitivity necessitates mild conditions to prevent ring-opening side reactions, impacting overall yield.
Table 1: Cyclopropanation Method Comparison
Method | Catalyst System | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Iron Carbene Complex | (CO)₃Cr(anisaldehyde)/FeCp(CO)₂ | 75–90 | 60 | Moderate ee, multi-step synthesis |
Copper-Diazoacetate | Chiral Cu(I)/ethyl diazoacetate | 80–95 | >90 | Diazo stability issues |
Introducing the ethylamine moiety to the cyclopropane core leverages direct asymmetric reductive amination (DARA), which couples 2,2-dimethylcyclopropanone analogs with ammonia or alkyl amines. Iridium-phosphoramidite catalysis (0.05 mol%) enables this transformation using primary alkyl amines as nitrogen sources. Key to success is the ligand design: Sterically tunable H8-BINOL-derived phosphoramidites (e.g., L4 with 3,3′-1-naphthyl groups) confine the imine substrate within the chiral pocket, achieving 97% ee when trifluoroethanol/methyl acetate solvent systems and FeCl₃ additives suppress imine equilibration side reactions [4].
The reaction tolerates diverse functional groups (e.g., -NO₂, -Boc, heterocycles), but steric hindrance from the geminal dimethyl group slows imine formation kinetics. Optimal conditions use 30 mol% HCl to accelerate iminium ion generation while maintaining >95% ee at 0.02 mol% catalyst loading. Primary aliphatic amines (e.g., benzylamine) yield N-alkylated products, which may require deprotection to access the free amine [4].
Table 2: Reductive Amination Conditions and Outcomes
Amine Source | Ligand | Additive | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|---|
Benzylamine | L4 | FeCl₃ | TFE/MeOAc | 95 | 97 |
3-Phenylpropylamine | L4 | HCl | TFE | 88 | 95 |
Ammonium salts | L5 | None | MeOH | 78 | 90 |
TFE = Trifluoroethanol; MeOAc = Methyl acetate
Accessing enantiomerically pure (1R)-1-(2,2-dimethylcyclopropyl)ethan-1-amine demands chiral resolution or asymmetric synthesis. Diastereomeric salt formation with chiral acids (e.g., (1S)-camphorsulfonic acid or brucine) resolves racemic amines. Brucine preferentially crystallizes with the (1R)-enantiomer from ethanol/water mixtures, yielding >98% ee after recrystallization. However, this method sacrifices 45–50% yield of the undesired isomer .
Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (1S)-enantiomer with vinyl acetate, leaving the (1R)-amine intact (ee >99%). The reaction achieves 50% conversion in <6 hours but requires strict solvent control (e.g., MTBE) to maintain enzyme activity [6]. While efficient, scalability remains limited by enzyme cost and recyclability.
Functionalizing the cyclopropane ring or ethylamine chain employs Pd-catalyzed cross-couplings. Suzuki-Miyaura reactions install aryl groups at C1 of the cyclopropane using Pd(OAc)₂/XPhos (0.5–2 mol%), K₃PO₄ base, and DMF/water solvent. Critical to success is in situ reduction of Pd(II) to Pd(0) using primary alcohols (e.g., N-hydroxyethyl pyrrolidone) without oxidizing phosphine ligands. This prevents nanoparticle formation and ensures consistent catalytic activity [7].
For C–N bond formation, Buchwald-Hartwig amination couples brominated cyclopropane precursors with amines. SPhos ligand and Pd₂(dba)₃ enable reactions at 80°C with sterically hindered amines, though gem-dimethyl substitution necessitates elevated temperatures (110°C), risking cyclopropane ring degradation [7].
Table 3: Cross-Coupling Applications
Reaction Type | Substrate | Conditions | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Cyclopropylboronic ester | Pd(OAc)₂/XPhos, K₃PO₄, DMF/H₂O, 80°C | 85 |
Heck Reaction | 1-Bromo-2,2-dimethylcyclopropane | Pd(OAc)₂/PPh₃, NEt₃, DMF, 100°C | 72 |
Buchwald-Hartwig | Bromocyclopropane + morpholine | Pd₂(dba)₃/SPhos, NaOtBu, toluene, 110°C | 68 |
Solid-phase synthesis (SPS) streamlines the assembly of 1-(2,2-dimethylcyclopropyl)ethan-1-amine derivatives using Wang resin-linked cyclopropanes. The cyclopropanation step occurs on-resin via carbene transfer, followed by reductive amination with immobilized ketones. Key advantages include:
Solution-phase routes offer flexibility in scale-up. Classical sequences (e.g., cyclopropanation → Curtius rearrangement → hydrolysis → reductive amination) afford gram-scale quantities but accumulate racemization risks at each step. While SPS reduces intermediate isolation, solution-phase methods achieve higher stereocontrol (>99% ee) via late-stage enzymatic resolutions [4].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9